molecular formula C19H22N4OS B10971640 7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B10971640
M. Wt: 354.5 g/mol
InChI Key: LZZJWQRKWKPUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a piperazine ring, a thiazolopyrimidine core, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of a piperazine derivative with a thiazolopyrimidine precursor . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: Reduction of the thiazolopyrimidine core can lead to dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its interactions with specific enzymes and receptors are of particular interest .

Industry

Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the thiazolopyrimidine core can inhibit certain enzymes involved in disease pathways . These interactions lead to the modulation of biological processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)methyl)piperazine

Uniqueness

The uniqueness of 7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one lies in its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

7-[[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H22N4OS/c1-14-3-5-17(6-4-14)22-8-7-21(12-15(22)2)13-16-11-18(24)23-9-10-25-19(23)20-16/h3-6,9-11,15H,7-8,12-13H2,1-2H3

InChI Key

LZZJWQRKWKPUMS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)CC3=CC(=O)N4C=CSC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.